molecular formula C40H78O2 B12658045 Hexatriacontyl methacrylate CAS No. 93858-00-5

Hexatriacontyl methacrylate

Katalognummer: B12658045
CAS-Nummer: 93858-00-5
Molekulargewicht: 591.0 g/mol
InChI-Schlüssel: OAYMNBMXGBFHKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexatriacontyl methacrylate is a long-chain ester of methacrylic acid, with the chemical formula C40H78O2. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers. Methacrylates are known for their excellent properties such as transparency, resistance to UV radiation, and mechanical strength, making them valuable in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexatriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hexatriacontanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process starts with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with the desired alcohol (hexatriacontanol in this case) to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hexatriacontyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) to form high molecular weight polymers.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield methacrylic acid and hexatriacontanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Polymerization: Initiators like AIBN, temperatures around 60-80°C.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH), elevated temperatures.

    Transesterification: Catalysts such as sodium methoxide, moderate temperatures.

Major Products:

Wissenschaftliche Forschungsanwendungen

Hexatriacontyl methacrylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of hexatriacontyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as high tensile strength, flexibility, and resistance to UV radiation. The ester group in this compound can undergo hydrolysis or transesterification, leading to the formation of methacrylic acid and hexatriacontanol, which can further participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Hexatriacontyl methacrylate can be compared with other methacrylate esters such as:

    Methyl methacrylate (MMA): A shorter chain ester used extensively in the production of acrylic plastics.

    Butyl methacrylate (BMA): Known for its flexibility and used in coatings and adhesives.

    Hexyl methacrylate (HMA): Used in the production of hydrophobic polymers.

Uniqueness: this compound stands out due to its long alkyl chain, which imparts unique properties such as enhanced hydrophobicity and flexibility compared to shorter chain methacrylates. This makes it particularly valuable in applications requiring durable and water-resistant materials .

Eigenschaften

CAS-Nummer

93858-00-5

Molekularformel

C40H78O2

Molekulargewicht

591.0 g/mol

IUPAC-Name

hexatriacontyl 2-methylprop-2-enoate

InChI

InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-42-40(41)39(2)3/h2,4-38H2,1,3H3

InChI-Schlüssel

OAYMNBMXGBFHKX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.